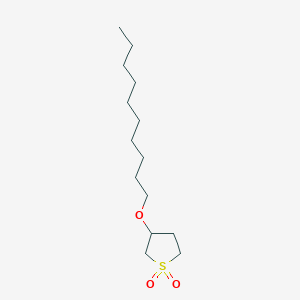
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.
Applications De Recherche Scientifique
DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.
Mécanisme D'action
The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.
Méthodes De Synthèse
The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Propriétés
Numéro CAS |
18760-44-6 |
|---|---|
Nom du produit |
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide |
Formule moléculaire |
C14H28O3S |
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
Clé InChI |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
SMILES canonique |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Autres numéros CAS |
18760-44-6 |
Description physique |
Liquid |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



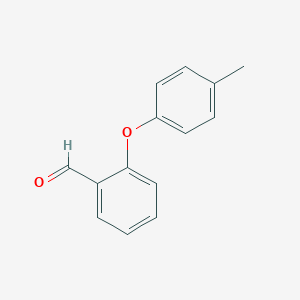
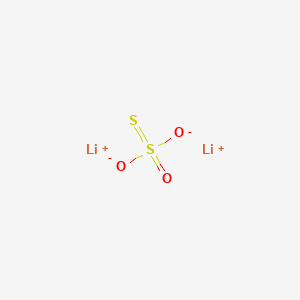
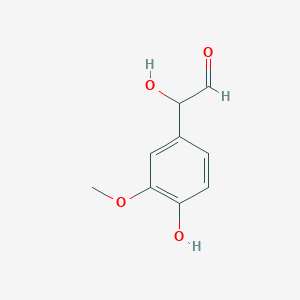
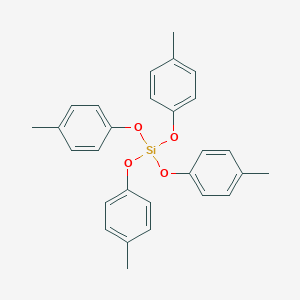
![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)
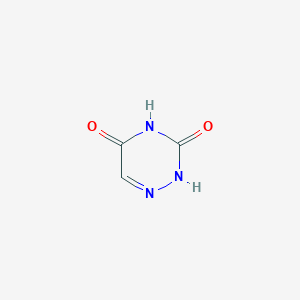
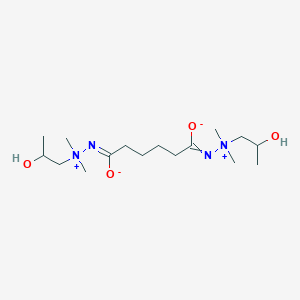
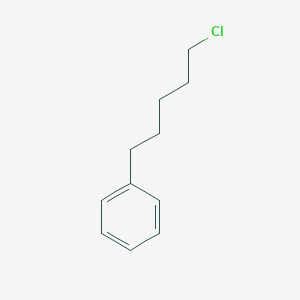
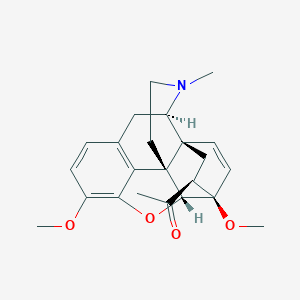
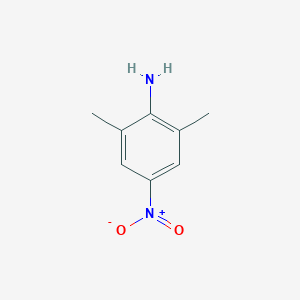
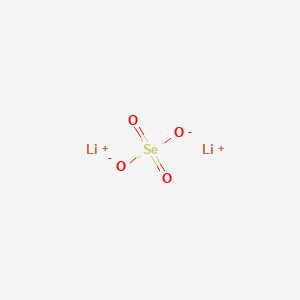
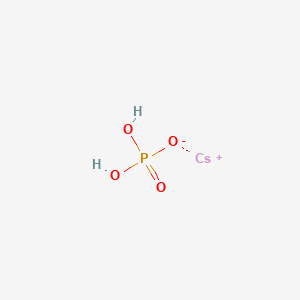
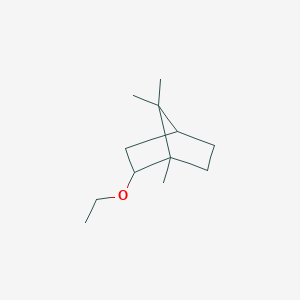
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)